molecular formula C14H21NO5S B114937 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate CAS No. 158690-56-3

2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate

Cat. No.: B114937
CAS No.: 158690-56-3
M. Wt: 315.39 g/mol
InChI Key: OWNIGLWHXOENAA-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C16H25NO6S. It is commonly used in organic synthesis, particularly in the protection of amino groups. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a 4-methylbenzenesulfonate (tosylate) group, which makes it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate typically involves the reaction of 2-aminoethanol with tert-butoxycarbonyl chloride to form the Boc-protected aminoethanol. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

  • Step 1: Boc Protection:
    • React 2-aminoethanol with tert-butoxycarbonyl chloride.
    • Reaction conditions: Use anhydrous conditions with a base like triethylamine.
    • Product: 2-((tert-Butoxycarbonyl)amino)ethanol.
  • Step 2: Tosylation:
    • React 2-((tert-Butoxycarbonyl)amino)ethanol with 4-methylbenzenesulfonyl chloride.
    • Reaction conditions: Use a base such as triethylamine in an anhydrous solvent like dichloromethane.
    • Product: this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

  • Nucleophilic Substitution Reactions:
    • The tosylate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
    • Common reagents: Nucleophiles such as amines, thiols, and alkoxides.
    • Major products: Substituted products where the tosylate group is replaced by the nucleophile.
  • Deprotection Reactions:
    • The Boc group can be removed under acidic conditions.
    • Common reagents: Trifluoroacetic acid, hydrochloric acid.
    • Major products: Free amine and tert-butanol.

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate has several applications in scientific research:

  • Organic Synthesis:
    • Used as an intermediate in the synthesis of various organic compounds.
    • Protecting group for amino groups in peptide synthesis.
  • Medicinal Chemistry:
    • Utilized in the synthesis of pharmaceutical intermediates.
    • Protecting group for amino acids and peptides.
  • Biochemistry:
    • Employed in the modification of biomolecules.
    • Protecting group for amino groups in the synthesis of bioconjugates.
  • Material Science:
    • Used in the preparation of functionalized polymers and materials.

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate primarily involves its role as a protecting group The Boc group protects the amino group from unwanted reactions during synthesis

Comparison with Similar Compounds

Similar Compounds:

  • 2-((tert-Butoxycarbonyl)amino)ethanol:
    • Similar structure but lacks the tosylate group.
    • Used as an intermediate in organic synthesis.
  • 4-Methylbenzenesulfonyl Chloride:
    • Contains the tosylate group but lacks the Boc-protected amino group.
    • Used as a reagent in organic synthesis.
  • N-(tert-Butoxycarbonyl)glycine:
    • Contains the Boc group but has a different backbone.
    • Used as a protecting group for amino acids.

Uniqueness: 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate is unique due to the presence of both the Boc protecting group and the tosylate leaving group

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5S/c1-11-5-7-12(8-6-11)21(17,18)19-10-9-15-13(16)20-14(2,3)4/h5-8H,9-10H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNIGLWHXOENAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444861
Record name 2-[(tert-Butoxycarbonyl)amino]ethyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158690-56-3
Record name 2-[(tert-Butoxycarbonyl)amino]ethyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 2-tert-butoxycarbonylaminoethanol (32.7 g, 203 mmol), triethylamine (34 ml), p-toluenesulfonyl chloride (38.7 g, 203 mmol), 4-dimethylaminopyridine (0.10 g) and dichloromethane (500 ml) was stirred at 0° C. for 4 hours. The reaction mixture was washed successively with water, 1N hydrochloric acid, a saturated aqueous sodium hydrogencarbonate solution and a saturated aqueous sodium chloride solution. The organic layer was dried over anhydrous magnesium sulfate and the solvent was distilled off under reduced pressure. The resulting residue was purified by a silica gel column chromatography (eluent:ethyl acetate/n-hexane= 1/5) to obtain 48.2 g of 2-tert-butoxycarbonylaminoethyl 4-toluenesulfonate.
Quantity
32.7 g
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reactant
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34 mL
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38.7 g
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reactant
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0.1 g
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catalyst
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500 mL
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Synthesis routes and methods II

Procedure details

Tosyl chloride (1.50 g, 7.87 mmol) was added to a solution of (2-hydroxy-ethyl)-carbamic acid tert-butyl ester (0.84 g, 5.2 mmol) and Et3N (1.23 mL, 8.82 mmol) in CH2Cl2 (26 mL), and the solution was stirred at room temperature for 17 h. The solution was washed with H2O (15 mL), and the aqueous phase was extracted with CH2Cl2 (10 mL). The combined organic phases were dried (MgSO4) and concentrated in vacuo. Purification of the crude material by column chromatography on silica gel (20% EtOAc/hexanes) gave yellow crystals (1.29 g, 79%). 1H NMR (CDCl3) δ 1.41 (s, 9H), 2.45 (s, 3H), 3.38 (m, 2H), 4.07 (m, 2H), 4.82 (br s, 1H), 7.35 (d, 2H, J=8.1 Hz), 7.79 (d, 2H, J=8.1 Hz).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.84 g
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reactant
Reaction Step One
Name
Quantity
1.23 mL
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Yield
79%

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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